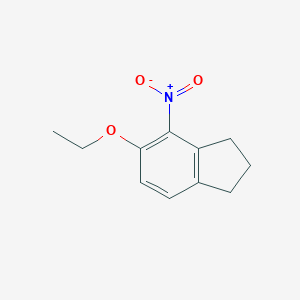
N,4-dihydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dihydroxynicotinamide (DHNA) is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. DHNA is a derivative of niacin, also known as vitamin B3, and has been found to have various biochemical and physiological effects.
Mécanisme D'action
DHNA has been found to regulate various signaling pathways such as the NF-κB and Nrf2 pathways. DHNA has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. DHNA has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Effets Biochimiques Et Physiologiques
DHNA has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DHNA has been shown to scavenge free radicals and protect cells from oxidative stress. DHNA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. DHNA has also been found to protect neurons from oxidative stress and prevent neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
DHNA has various advantages for lab experiments such as its stability and purity. DHNA can be easily synthesized and purified, making it a cost-effective and reliable compound for research. However, DHNA has some limitations such as its solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are various future directions for DHNA research such as its potential use as a therapeutic agent for various diseases. DHNA can be further studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. DHNA can also be studied for its potential use in combination therapy with other drugs. Further research can also be done on the mechanism of action of DHNA and its interaction with other signaling pathways.
Conclusion:
In conclusion, DHNA is a promising molecule with potential therapeutic applications in various fields of research. DHNA has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. DHNA can be easily synthesized and purified, making it a reliable compound for research. Further research can be done on DHNA to explore its full potential as a therapeutic agent.
Méthodes De Synthèse
DHNA can be synthesized through the reaction of niacin with nitrous acid. The reaction results in the formation of DHNA, which can be further purified through various methods such as column chromatography. The purity of DHNA is crucial for its use in scientific research.
Applications De Recherche Scientifique
DHNA has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. DHNA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in various diseases such as arthritis and cardiovascular diseases. DHNA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for these diseases. DHNA has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
185949-07-9 |
|---|---|
Nom du produit |
N,4-dihydroxynicotinamide |
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |
Clé InChI |
LPFMDJRUVDNRRX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=CC(=C1O)C(=O)NO |
SMILES |
C1=CNC=C(C1=O)C(=O)NO |
SMILES canonique |
C1=CN=CC(=C1O)C(=O)NO |
Synonymes |
3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






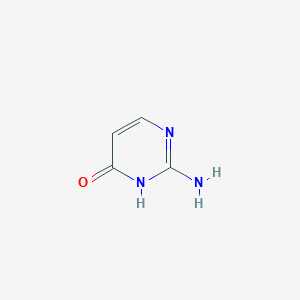
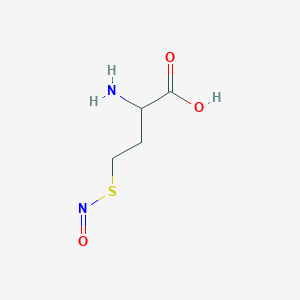

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)

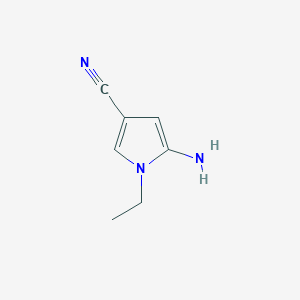

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
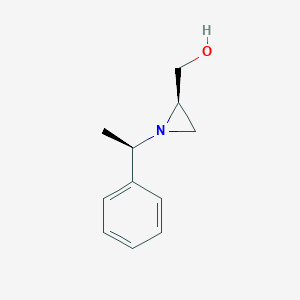
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
